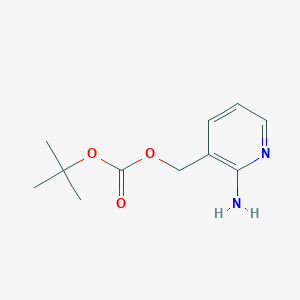

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate

Description

Properties

IUPAC Name |

(2-aminopyridin-3-yl)methyl tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)15-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVRLHVHTNGFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OCC1=C(N=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbonate Formation via Boc2O

- Reagents and Conditions: The reaction involves treating 2-aminopyridin-3-ylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

- Procedure: The mixture is stirred at low temperature (0 °C to room temperature) for several hours to ensure complete conversion.

- Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic phase is washed sequentially with aqueous citric acid, water, and brine to remove impurities and dried over anhydrous sodium sulfate.

- Yield and Purification: The product is isolated by solvent evaporation and purified by recrystallization or chromatography.

- Example Data: A similar carbonate, tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, was synthesized with yields around 80% using this approach, indicating the method’s efficiency and mildness.

Alternative Carbonate Formation Using Boc-Serinol Derivatives

- Context: Some studies use cyclic carbonate intermediates bearing primary amino groups, prepared by reacting Boc-protected amino alcohols with Boc2O.

- Relevance: This method demonstrates the feasibility of introducing tert-butyl carbonate groups on amino-substituted pyridine derivatives by analogy, providing a route to this compound.

- Conditions: The reaction is conducted at room temperature with stirring overnight, followed by crystallization from ethyl acetate/petroleum ether mixtures to isolate pure products.

Multi-Step Synthesis Involving Halogenation and Coupling

- Overview: A more complex method involves halogenation of 2-aminopyridine (e.g., iodination or bromination at the 5-position), followed by palladium-catalyzed coupling with tert-butyl carbamate derivatives to introduce the tert-butyl carbonate group.

- Steps:

- Halogenation: 2-Aminopyridine is treated with potassium iodate and potassium iodide in concentrated sulfuric acid at controlled temperatures to yield 2-amino-5-iodopyridine.

- Coupling Reaction: The halogenated intermediate undergoes Pd-catalyzed coupling with Boc-protected piperazine or similar nucleophiles in toluene or other solvents, using ligands such as Xantphos and bases like sodium tert-butoxide.

- Workup and Purification: The reaction mixture is heated and stirred under inert atmosphere with oxygen content control, then purified to isolate tert-butyl protected amino pyridine derivatives.

- Yield: This method achieves yields around 80% for the tert-butyl carbamate product.

- Advantages: This approach allows for selective functionalization and incorporation of the tert-butyl carbonate protecting group on more complex pyridine derivatives, potentially adaptable for this compound synthesis.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct carbonate formation | 2-Aminopyridin-3-ylmethanol, Boc2O, DMAP | 0 °C to RT, THF or DCM solvent | ~80 | Mild conditions, straightforward |

| Boc-serinol analog method | Boc-protected amino alcohol, Boc2O | RT, overnight stirring | ~83.5 | Crystallization for purification |

| Halogenation + Pd coupling | 2-Aminopyridine, KI, KIO3, Boc-piperazine, Pd catalyst, Xantphos, NaOtBu | 20-100 °C, inert atmosphere | ~80 | Multi-step, selective functionalization |

Research Findings and Notes

- The carbonate formation via Boc2O is well-documented and provides a green and efficient route with mild reaction conditions.

- The use of DMAP as a catalyst accelerates the carbonate formation and improves yields.

- The halogenation and palladium-catalyzed coupling method, while more complex, offers a route to functionalized tert-butyl carbamate derivatives with high regioselectivity.

- Purification typically involves aqueous washes to remove acidic or basic impurities, followed by drying and recrystallization or chromatography.

- The choice of solvent and reaction temperature significantly affects the reaction rate and product purity.

- Control of oxygen content in palladium-catalyzed reactions is critical to prevent catalyst degradation and side reactions.

Chemical Reactions Analysis

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl carbonate group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Organic Synthesis

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical sectors. Its ability to form stable derivatives makes it valuable for creating complex molecules.

Biochemical Studies

The compound is utilized in enzyme mechanism studies and as a biochemical probe. It can interact with specific enzymes or receptors, acting as an inhibitor or modulator, which is crucial for understanding cellular processes.

Industrial Applications

In industrial settings, this compound is used as a reagent in various chemical processes. Its properties allow for the production of specialty chemicals that are essential in manufacturing.

Case Study 1: Pharmaceutical Development

In a recent study, this compound was employed as a precursor for synthesizing novel anti-cancer agents. The compound's reactivity allowed for the efficient construction of complex drug candidates that exhibited promising biological activity against cancer cell lines.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways. By acting as a reversible inhibitor, it provided insights into enzyme kinetics and potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of (2-Aminopyridin-3-yl)methyl tert-butyl carbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound is compared to three key analogs (Table 1):

Key Observations:

- Functional Groups : The tert-butyl carbonate group in the target compound contrasts with carbamate (in ) and acrylate () functionalities. Carbamates and carbonates are often used as protecting groups, but carbamates (e.g., ) exhibit greater hydrolytic stability compared to carbonates .

- Substituent Effects : Halogenated analogs (e.g., bromo and chloro substituents in and ) are heavier (321.60–353.01 g/mol) and more reactive, making them suitable for cross-coupling reactions . The absence of halogens in the target compound suggests reduced electrophilicity and enhanced stability.

Stability and Reactivity

Price and Commercial Availability

The carbamate () and acrylate () derivatives are priced at $400/g in commercial catalogs, reflecting their niche applications and synthetic complexity. The target compound’s price is unspecified, but its structural simplicity compared to halogenated analogs may suggest lower production costs.

Biological Activity

(2-Aminopyridin-3-yl)methyl tert-butyl carbonate is a chemical compound with the molecular formula and a molecular weight of 224.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The synthesis typically involves reacting (2-Aminopyridin-3-yl)methanol with tert-butyl chloroformate in the presence of a base like triethylamine, carried out under anhydrous conditions to prevent hydrolysis. The purification process often employs column chromatography to isolate the desired product.

The mechanism of action for this compound primarily involves interactions with specific molecular targets, such as enzymes or receptors. It can function as an inhibitor or modulator, affecting the activity of these targets through various biochemical pathways, including enzyme inhibition and receptor signaling modulation.

Enzyme Inhibition

Research indicates that compounds based on the aminopyridine scaffold, including this compound, exhibit significant inhibitory effects on various kinases. For example, studies have shown that modifications to the aminopyridine core can enhance potency against specific kinases like Nek2. Compounds with IC50 values as low as 0.047 µM have been reported, demonstrating the potential efficacy of this compound class .

Case Studies and Research Findings

-

Nek2 Inhibition : A study designed potent inhibitors based on an aminopyridine scaffold, revealing that structural variations significantly impacted inhibitory potency against Nek2. The introduction of specific substituents resulted in improved IC50 values compared to traditional compounds .

Compound IC50 (µM) 17c 0.047 17d 0.059 -

Metabolic Stability : Another research effort focused on optimizing related compounds for metabolic stability and aqueous solubility, which are critical for drug development. The findings indicated that certain modifications could enhance both stability and solubility while maintaining biological activity .

Compound EC50 (µM) Stability (CL int µL/min/mg) 10u 0.048 70 10s 0.067 81

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that variations in substituents on the pyridine ring can lead to significant changes in biological activity. For instance, the presence of electron-withdrawing groups has been shown to enhance potency against certain biological targets while affecting metabolic stability .

Applications in Scientific Research

This compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility extends to biochemical assays where it acts as a probe for studying enzyme mechanisms and cellular processes.

Q & A

Basic Research Questions

Q. What are the primary synthetic challenges associated with (2-Aminopyridin-3-yl)methyl tert-butyl carbonate, and what methodologies address these challenges?

- Synthesis Challenges : The pyridine ring’s electron-deficient nature complicates cross-coupling reactions, particularly for introducing substituents at the 3-position. Traditional Suzuki-Miyaura couplings often fail due to poor reactivity of 2-pyridyl nucleophiles.

- Methodological Solutions :

- Modified Suzuki-Miyaura Coupling : Use of Pd catalysts with bulky ligands (e.g., XPhos) to stabilize intermediates and enhance reactivity .

- C−H Activation Strategies : Direct functionalization of pyridine via transition-metal catalysis (e.g., Pd or Ru systems) to bypass pre-functionalized substrates .

- Validation : Monitor reaction progress via LC-MS or NMR for characteristic shifts (e.g., tert-butyl carbonate proton at δ 1.2–1.4 ppm) .

Q. How is the molecular structure of this compound validated experimentally?

- Key Techniques :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond lengths (e.g., C–O carbonate bond ~1.34 Å) and dihedral angles to confirm stereoelectronic effects. SHELXL is recommended for refinement .

- Spectroscopic Analysis :

- NMR: tert-butyl carbons appear at δ 27–29 ppm; carbonate carbonyl at δ 150–155 ppm .

- IR: Stretching vibrations for carbonate (C=O at ~1740 cm) and NH (3350–3450 cm) .

- Database Cross-Referencing : Compare experimental data with PubChem entries (InChI Key:

IUVRLHVHTNGFRX-UHFFFAOYSA-N) to identify discrepancies .

- Database Cross-Referencing : Compare experimental data with PubChem entries (InChI Key:

Advanced Research Questions

Q. What experimental design considerations are critical for studying the catalytic applications of this compound?

- Catalytic Roles : The compound may act as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling or oxidation reactions.

- Design Framework :

- Ligand Screening : Test catalytic activity in model reactions (e.g., Buchwald-Hartwig amination) under varying conditions (temperature, solvent polarity).

- Steric vs. Electronic Effects : Introduce substituents to the pyridine ring (e.g., electron-donating groups) to modulate metal coordination .

- Data Interpretation : Use Hammett plots to correlate substituent effects with reaction rates.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Common Contradictions : Discrepancies in yields (e.g., 40–75%) may arise from:

- Impurity in Starting Materials : Validate purity via NMR or HPLC before use.

- Oxygen Sensitivity : Perform reactions under inert atmosphere (N/Ar) to prevent tert-butyl carbonate degradation .

- Reproducibility Protocol :

- Standardize reaction scales (e.g., 1 mmol trials).

- Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR yield calculations .

Q. What advanced computational methods support the analysis of this compound’s reactivity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .

- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields.

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.